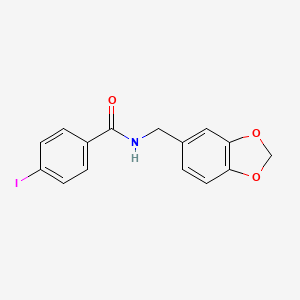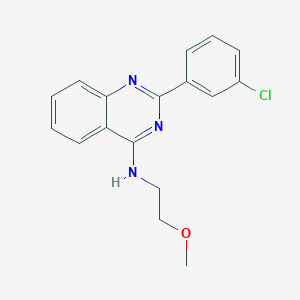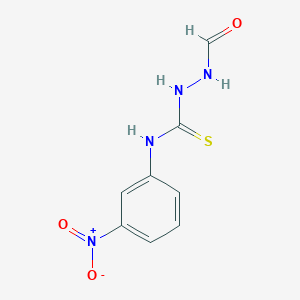![molecular formula C22H19ClN2O6S B4598230 ethyl 4-(4-chlorophenyl)-5-methyl-2-{[(2-nitrophenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4598230.png)
ethyl 4-(4-chlorophenyl)-5-methyl-2-{[(2-nitrophenoxy)acetyl]amino}-3-thiophenecarboxylate
Übersicht
Beschreibung
Ethyl 4-(4-chlorophenyl)-5-methyl-2-{[(2-nitrophenoxy)acetyl]amino}-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C22H19ClN2O6S and its molecular weight is 474.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.0652352 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
A series of novel thiophene derivatives, including compounds similar to ethyl 4-(4-chlorophenyl)-5-methyl-2-{[(2-nitrophenoxy)acetyl]amino}-3-thiophenecarboxylate, were synthesized and evaluated for their antimicrobial efficacy. These compounds displayed antibacterial activity against both Gram-positive and Gram-negative bacteria when applied to polyester fabrics as disperse dyes, highlighting their potential use in creating antibacterial textiles (Gafer & Abdel‐Latif, 2011).
Dyeing Applications
Research into the synthesis of thiophene derivatives has also extended to their use as disperse dyes for polyester fibers. These dyes, derived from similar chemical structures, were found to give fabrics yellow, deep pink, brown, and brownish purple shades with excellent wash, perspiration, sublimation, and rub fastness ratings. However, their photostability was noted to be poor, indicating a potential area for further research and development (Iyun et al., 2015).
Polymer Applications
Compounds with structures similar to the one have been utilized in polymer applications, particularly in the synthesis of electrochromic polymers. These applications explore the compound's utility in creating materials with variable optical properties, useful in various technological applications. For instance, the synthesis of poly(3,4-ethylenedioxythiophene) using related thiophene derivatives has shown promise in creating films with catalytic activity in hydrogenation and electro-oxidation processes, indicating a versatile application potential in catalysis and energy storage technologies (Sivakumar & Phani, 2011).
Synthesis and Chemical Characterization
Extensive research has been conducted on the synthesis and structural elucidation of thiophene derivatives, focusing on their potential applications in medicinal chemistry, such as anticancer agents. The synthesis routes typically involve complex reactions aiming to explore the chemical space around thiophene derivatives for potential biological activities. For example, the synthesis of thienoquinolines and related compounds from similar precursors has been investigated for their biological activities, demonstrating the compound's relevance in the synthesis of biologically active molecules (Awad et al., 1991).
Eigenschaften
IUPAC Name |
ethyl 4-(4-chlorophenyl)-5-methyl-2-[[2-(2-nitrophenoxy)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O6S/c1-3-30-22(27)20-19(14-8-10-15(23)11-9-14)13(2)32-21(20)24-18(26)12-31-17-7-5-4-6-16(17)25(28)29/h4-11H,3,12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYOQGOFLRSAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B4598164.png)
![6-cyclopropyl-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4598168.png)
![2,3-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B4598172.png)
![N-(4-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4598179.png)


![2-{2-Methoxy-5-[(phenethylamino)methyl]phenoxy}acetamide](/img/structure/B4598185.png)

![5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4598195.png)
![2-{1-benzyl-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-2-piperazinyl}ethanol](/img/structure/B4598198.png)
![ethyl 2-[(2-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4598202.png)
![3-(1,5-dimethyl-1H-pyrazol-4-yl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B4598206.png)
![5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4598224.png)
![N-(2-methylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B4598228.png)
